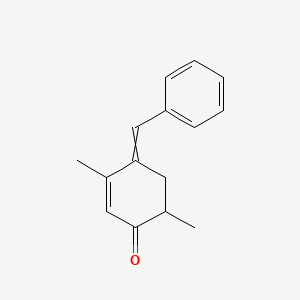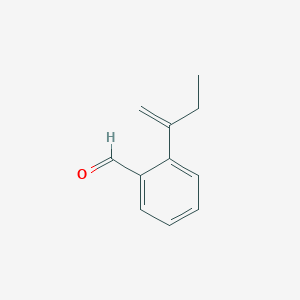
Benzaldehyde, 2-(1-methylenepropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(1-methylenepropyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a formyl group and a 1-methylenepropyl group. This compound is part of the aromatic aldehyde family and is known for its distinctive properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with an appropriate alkylating agent under controlled conditions. For instance, the use of a stable aluminum hemiaminal as a tetrahedral intermediate can facilitate the cross-coupling with organometallic reagents, leading to the formation of substituted benzaldehydes .
Industrial Production Methods
Industrial production of Benzaldehyde, 2-(1-methylenepropyl)- often involves the oxidation of toluene derivatives in the presence of catalysts. The process typically requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-(1-methylenepropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(1-methylenepropyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(1-methylenepropyl)- involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth. This compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
Benzyl alcohol: A primary alcohol derived from the reduction of benzaldehyde.
Benzoic acid: A carboxylic acid formed from the oxidation of benzaldehyde.
Uniqueness
Benzaldehyde, 2-(1-methylenepropyl)- is unique due to the presence of the 1-methylenepropyl group, which imparts distinct chemical and physical properties. This structural variation allows for different reactivity and applications compared to its simpler counterparts .
Propiedades
Número CAS |
682748-22-7 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-but-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-8H,2-3H2,1H3 |
Clave InChI |
KQCUVBPNCZFQLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
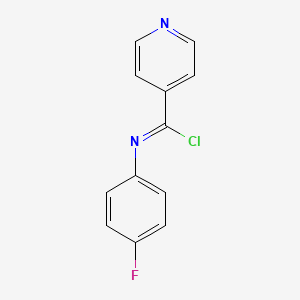
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)

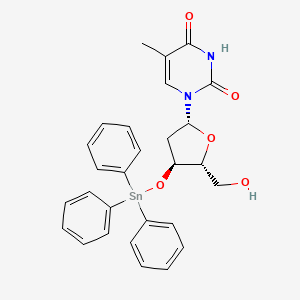
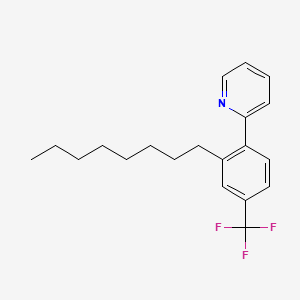
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
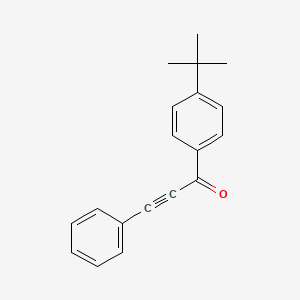
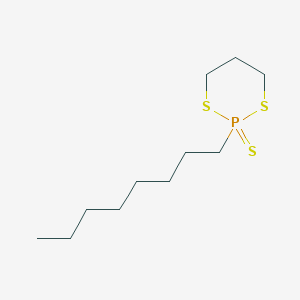
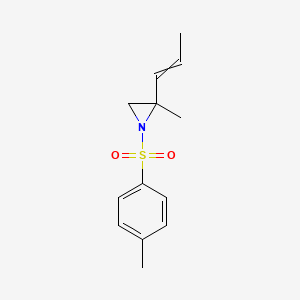
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
